(+/-)-18-Methoxycoronaridine, commonly referred to as 18-Methoxycoronaridine or 18-MC, is a synthetic analog of ibogaine, an indole alkaloid derived from the roots of the African shrub Tabernanthe iboga. This compound has garnered attention for its potential therapeutic applications, particularly in treating drug addiction. Unlike ibogaine, which is associated with significant side effects, 18-MC appears to maintain the anti-addictive properties of its parent compound while minimizing toxicity.
The compound was first synthesized to explore alternatives to ibogaine that could provide similar benefits without adverse effects. Research indicates that 18-MC effectively reduces self-administration of various addictive substances in animal models, making it a candidate for further clinical investigation .
18-Methoxycoronaridine belongs to the class of indole alkaloids and is structurally related to the iboga alkaloids. Its chemical structure features a methoxy group at the 18th position, which differentiates it from other related compounds.
The synthesis of 18-Methoxycoronaridine has been achieved through several methods, primarily involving total synthesis and chemical resolution techniques. The racemic form of 18-MC has been synthesized through a multi-step process that typically includes:
The molecular formula of 18-Methoxycoronaridine is C₁₉H₂₁N₃O, and its structural representation includes an isoquinuclidine ring system characteristic of many alkaloids. The methoxy group at position 18 plays a crucial role in its biological activity.
The chemical behavior of 18-Methoxycoronaridine involves various interactions typical of indole alkaloids, including:
The mechanism by which 18-Methoxycoronaridine exerts its anti-addictive effects primarily involves:
In animal studies, administration of 18-MC has been shown to significantly reduce self-administration behaviors for substances such as nicotine and morphine without producing the adverse side effects associated with ibogaine .
Relevant studies have indicated that the compound's stability and solubility profile may influence its bioavailability and therapeutic efficacy .
The primary application of (+/-)-18-Methoxycoronaridine lies in its potential as an anti-addictive agent. Ongoing research aims to establish its efficacy in treating various forms of substance abuse, including:
The mesocorticolimbic dopamine system, particularly the nucleus accumbens (NAc), serves as a critical nexus for the reinforcing properties of addictive substances. 18-Methoxycoronaridine (18-MC) exerts profound modulatory effects on this circuitry, primarily through attenuation of drug-induced neurochemical alterations.
18-MC (40 mg/kg, i.p.) significantly decreases extracellular dopamine levels in the NAc, mirroring effects observed with ibogaine. Crucially, it blocks morphine- and nicotine-induced dopamine release in this region, disrupting the acute reinforcing properties of these substances. Unlike ibogaine, however, 18-MC does not enhance cocaine-induced dopamine release, indicating a distinct mechanistic profile for different drug classes. This selective inhibition occurs without affecting basal dopamine dynamics, preserving responsiveness to natural rewards such as water [1] [6]. Electrophysiological studies confirm that 18-MC normalizes burst firing patterns of ventral tegmental area (VTA) dopaminergic neurons following drug exposure, providing a circuit-level explanation for its normalization of NAc dopamine efflux [2].
Repeated morphine administration induces neuroplastic changes manifesting as behavioral sensitization—a phenomenon implicated in craving and relapse. 18-MC (40 mg/kg) potently blocks the expression of morphine sensitization in rodents with prior morphine exposure, abolishing the characteristic hyperlocomotor response. Microdialysis data reveal that this correlates with reversal of sensitized dopamine responses in the NAc shell subregion [2] [7]. For cocaine, 18-MC reduces self-administration by 40-60% for ≥24 hours post-administration, though with slightly lower efficacy compared to its effects on opioids. This persistent action suggests 18-MC induces enduring neuroadaptive changes that counteract cocaine-associated plasticity, possibly through downstream modulation of glutamate or CREB signaling [7].
The α3β4 nicotinic acetylcholine receptor (nAChR) subtype represents a primary molecular target for 18-MC’s anti-addictive actions, distinguishing it pharmacologically from ibogaine.
18-MC exhibits high-affinity competitive antagonism at α3β4 nAChRs (Ki ≈ 2 μM), with markedly lower activity at α4β2 nAChRs, NMDA receptors, serotonin transporters, and σ2 receptors compared to ibogaine [4] [9]. This selectivity is functionally significant: 18-MC’s effects on drug self-administration are abolished by α3β4 nAChR agonists but unaffected by agents modulating other receptor systems. Key anatomical sites include:
Table 1: Receptor Binding Profile of 18-MC vs. Ibogaine
Receptor/Target | 18-MC Affinity (Ki, μM) | Ibogaine Affinity (Ki, μM) |
---|---|---|
α3β4 nAChR | 2.0 | 1.8 |
α4β2 nAChR | >100 | 8.5 |
μ-Opioid | 12.5 | 1.4 |
κ-Opioid | 4.7 | 2.5 |
NMDA | >100 | 6.3 |
5-HTT | >100 | 0.5 |
18-MC dose-dependently (1-40 mg/kg) reduces methamphetamine and nicotine self-administration in rats, with effects persisting ≥24 hours. Its potency varies by substance:
Mechanistically, α3β4 antagonism in the MHb-IPN pathway disrupts drug reinforcement through two converging mechanisms:
Table 2: Efficacy of 18-MC (40 mg/kg) Against Self-Administration
Substance | Reduction in SA (%) | Duration of Effect (hours) |
---|---|---|
Nicotine | 70-80% | >24 |
Morphine | 60-70% | >24 |
Cocaine | 40-50% | 24-48 |
Methamphetamine | 30-40% | 24 |
While α3β4 nAChRs represent a primary target, 18-MC also engages opioid receptors, contributing to its efficacy against opioid dependence.
18-MC acts as a low-efficacy partial agonist at μ-opioid receptors (MOR) with moderate affinity (Ki ≈ 12.5 μM). Functional assays demonstrate it elicits 20-30% of the maximal response evoked by full agonists like DAMGO, insufficient to produce significant reinforcement alone. This partial activity enables 18-MC to:
18-MC synergizes with its κ-opioid receptor (KOR) affinity (Ki ≈ 4.7 μM) to ameliorate opioid withdrawal. KOR activation by dynorphin contributes to withdrawal-associated dysphoria; 18-MC’s KOR occupancy blocks this effect while its MOR partial agonism stabilizes receptor function. In morphine-dependent rats, 18-MC (40 mg/kg) reduces withdrawal signs (e.g., teeth chattering, ptosis) by 60-80%, comparable to ibogaine but without cardiotoxic or neurotoxic sequelae [1] [2]. This dual opioid activity also underlies 18-MC’s ability to attenuate morphine-induced locomotion in morphine-experienced animals while paradoxically potentiating it in opioid-naïve subjects—a differential effect reflecting neuroadaptations in opioid systems following chronic exposure [2] [6].
Table 3: Effects of 18-MC on Opioid-Related Behaviors
Behavioral Paradigm | Effect of 18-MC | Proposed Mechanism |
---|---|---|
Morphine withdrawal signs | 60-80% reduction | MOR partial agonism + KOR antagonism |
Morphine SA (chronic) | 60-70% reduction | Inhibition of dopamine release in NAc |
Acute morphine locomotion | Potentiation (naïve rats) | Disinhibition of dopamine signaling? |
Sensitized morphine locomotion | Attenuation (morphine-experienced rats) | Normalization of sensitized VTA activity |
Concluding Remarks
(±)-18-Methoxycoronaridine represents a strategically refined iboga alkaloid congener that targets multiple neurobiological substrates underpinning addiction. Its primary action through α3β4 nAChR antagonism in the MHb-IPN reward-aversion circuitry, complemented by modulatory effects on mesolimbic dopamine dynamics and opioid receptors, enables broad efficacy against diverse substances including opioids, psychostimulants, nicotine, and alcohol. The mechanistic dissociation from ibogaine—particularly reduced activity at NMDA, 5-HTT, and σ2 receptors—underpins its improved safety profile while preserving anti-addictive potency. Future research optimizing 18-MC derivatives should focus on enhancing α3β4 selectivity and pharmacokinetic properties to maximize therapeutic utility against substance use disorders.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2